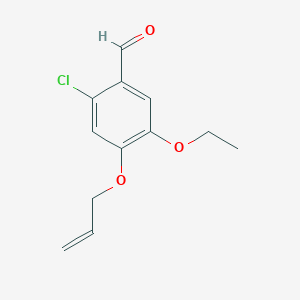

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKKQNMAJYLASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366797 | |

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692268-01-2 | |

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 4 Allyloxy 2 Chloro 5 Ethoxybenzaldehyde

Comprehensive Retrosynthetic Analysis and Precursor Design for 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. bibliotekanauki.pl For this compound, the analysis begins by identifying the key functional groups—aldehyde, chloro, allyloxy, and ethoxy—and their positions on the benzene (B151609) ring.

The primary disconnection targets the aldehyde group. This functional group can be introduced through various formylation reactions on a suitably substituted benzene ring. This leads to the precursor (A) , 4-(allyloxy)-2-chloro-5-ethoxybenzene.

Further deconstruction of precursor (A) involves cleaving the ether linkages. The allyloxy and ethoxy groups are typically installed via Williamson ether synthesis, a reaction between an alkoxide and an alkyl halide. Disconnecting these groups leads to the key intermediate, 2-chloro-4,5-dihydroxytoluene or a related dihydroxybenzene derivative, which can be selectively alkylated. A more strategic approach would be to disconnect them sequentially, leading to precursors like (B) 3-chloro-4-(allyloxy)phenol, which can then be ethylated.

Finally, the arrangement of the chloro and hydroxyl/alkoxy groups on the aromatic ring must be considered. The synthesis can be designed starting from a simpler, commercially available precursor such as vanillin (B372448) or isovanillin, which already possesses some of the required oxygenation patterns. A plausible retrosynthetic pathway is outlined below, starting from 3-hydroxy-4-methoxybenzaldehyde.

Retrosynthetic Pathway:

This analysis suggests that a logical forward synthesis would involve the strategic introduction of the chloro, ethoxy, and allyloxy groups onto a pre-existing benzaldehyde (B42025) framework, carefully controlling the regiochemistry at each step.

Classical and Modern Synthetic Routes for Halogenated and Alkoxy-Substituted Benzaldehydes

The synthesis of polysubstituted benzaldehydes relies on a combination of classical aromatic substitution reactions and modern functionalization techniques to control the placement of each substituent.

Exploration of Regioselective Functionalization Strategies

Regioselectivity is crucial in the synthesis of complex aromatic compounds. The order of substituent introduction dictates the final substitution pattern due to the directing effects of the functional groups already present on the ring.

Electrophilic Aromatic Substitution : In the context of this compound, the alkoxy groups (allyloxy, ethoxy) are ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating. The aldehyde group is a meta-directing deactivator. Therefore, introducing the chloro atom onto a ring already bearing the alkoxy groups requires careful consideration of the combined directing effects to achieve the desired 2-position chlorination. For instance, chlorination of 4-(allyloxy)-3-ethoxybenzaldehyde (B1273468) would likely be directed to the 2- and 6-positions, ortho to the activating alkoxy groups.

Directed Ortho Metalation (DoM) : This strategy offers superior regiocontrol. A directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with high precision. In the synthesis of the target molecule, an appropriate directing group could be used to install the chloro or even the aldehyde group at the desired position. For example, starting with a protected phenol, one could direct chlorination to the ortho position. liberty.edu

Synthesis of Key Aromatic Intermediates Preceding Aldehyde Formation

The synthesis often proceeds through a key intermediate that is sequentially functionalized. A plausible intermediate for the target molecule is 2-chloro-5-ethoxyphenol.

A potential synthetic sequence starting from p-benzoquinone:

Monoketalization : Protect one of the carbonyl groups of p-benzoquinone.

Conjugate Addition : Add ethanol (B145695) to the protected quinone to introduce the ethoxy group.

Chlorination : Introduce the chlorine atom.

Reduction/Aromatization : Reduce the ketone and aromatize the ring to form the substituted phenol.

Allylation : Introduce the allyl group via Williamson ether synthesis.

Formylation : Introduce the aldehyde group using a regioselective formylation method like the Vilsmeier-Haack or Duff reaction. youtube.com

Another viable route involves the alkylation of commercially available 2-hydroxy-5-methoxybenzaldehyde, followed by demethylation and subsequent re-alkylation. umich.edu

Table 1: Comparison of Formylation Methods for Aromatic Ethers

| Reaction | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | 0-100 °C | Highly activated rings, para to activating group. |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | 0-50 °C | Activated rings, phenols, and phenolic ethers. |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Reflux | Phenols, ortho-formylation. |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Low temperature | Activated aromatic compounds. |

Catalytic Approaches in the Formation of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis offers powerful tools for constructing complex aromatic frameworks.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aromatic Aldehyde Frameworks

While direct formylation is common, cross-coupling reactions provide an alternative and versatile route to aromatic aldehydes. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. acs.org

Aryl halides or triflates can be coupled with a formyl anion equivalent or subjected to carbonylation conditions to yield benzaldehydes. For instance, an intermediate such as 1-allyloxy-4-bromo-2-chloro-5-ethoxybenzene could be subjected to a palladium-catalyzed carbonylation reaction (using CO gas and a hydride source) to install the aldehyde group.

Alternatively, methods have been developed for the direct synthesis of substituted benzaldehydes via a one-pot reduction/cross-coupling procedure, where a stable aluminum hemiaminal acts as a masked aldehyde, suitable for subsequent cross-coupling with organometallic reagents. acs.orgresearchgate.net

Table 2: Selected Palladium-Catalyzed Reactions for Aldehyde Synthesis

| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Features |

|---|---|---|---|

| Carbonylation | Aryl Halide/Triflate + CO + Hydride Source | Pd(PPh₃)₄ | Direct introduction of CHO group. |

| Suzuki Coupling | Aryl Halide + Formylboronic ester | Pd(OAc)₂, SPhos | Mild conditions, functional group tolerance. |

| Heck-Type Reaction | Aryl Halide + Formaldehyde equivalent | PdCl₂(dppf) | Alternative to direct formylation. |

| Umpolung Strategy | Aromatic Aldehyde + Allylic Carbonate | Synergistic Pd/Cu catalysis | Uses aldehyde as a nucleophile equivalent. beilstein-journals.org |

Directed C-H Functionalization Strategies in Benzaldehyde Synthesis

Directed C–H functionalization has emerged as a powerful strategy for the synthesis of substituted arenes, offering high regioselectivity and atom economy. nih.gov This approach utilizes a directing group to position a transition metal catalyst in close proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization.

For the synthesis of benzaldehydes, the aldehyde's own carbonyl group can act as a weak directing group, but more effective strategies often employ a transient directing group. acs.orgresearchgate.net An amine, for example, can be condensed with a benzaldehyde to form an imine in situ. The imine nitrogen then acts as a directing group for ortho-C–H activation, allowing for the introduction of various functional groups, including halogens or aryl groups. acs.orgresearchgate.net

This strategy could be applied to an intermediate like 4-(allyloxy)-5-ethoxybenzaldehyde. Formation of a transient imine would direct a palladium catalyst to activate the C-H bond at the 2-position, allowing for subsequent chlorination. This avoids potential issues with regioselectivity seen in classical electrophilic chlorination. acs.orgacs.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of aromatic aldehydes to minimize environmental impact and enhance safety. These principles guide the development of new synthetic routes that are more efficient and less hazardous.

Biocatalysis has emerged as a powerful tool for the synthesis of aldehydes, offering an environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes can operate under mild conditions and exhibit high selectivity, which is particularly advantageous for the synthesis of highly functionalized molecules. researchgate.net

The production of aldehydes through biocatalysis can be challenging due to their high reactivity and potential toxicity to microorganisms. nih.gov However, advances in genetic and metabolic engineering have enabled the construction of novel enzymatic pathways for aldehyde synthesis. nih.gov One-step transformations using enzymes can yield pure compounds, avoiding the poor selectivity and waste generation associated with some chemical syntheses. nih.gov

For the synthesis of aromatic aldehydes, enzymes such as alcohol oxidases and amine oxidases are of particular interest. mdpi.com Alcohol oxidases can convert primary alcohols to their corresponding aldehydes, though overoxidation to carboxylic acids can be a drawback. mdpi.com Amine oxidases, such as Lathyrus cicera Amine Oxidase (LCAO), can convert primary amines to aldehydes with high conversion rates. mdpi.com The reaction occurs in aqueous media at neutral pH and is often coupled with catalase to remove the hydrogen peroxide byproduct, which also recycles oxygen for the reaction. mdpi.com

Engineered microorganisms, such as strains of E. coli, have been developed to accumulate aromatic aldehydes by reducing the activity of native aldehyde-reducing enzymes. asm.orgmit.edu These "RARE" (reduced aromatic aldehyde reduction) strains can be used for the synthesis of various aromatic aldehydes from supplemented precursors. asm.orgmit.edu

| Enzyme Class | Substrate | Product | Key Advantages |

| Alcohol Dehydrogenases (ADHs) | Primary Alcohols | Aldehydes | Can be used in enzymatic cascades for producing various compounds. nih.gov |

| Amine Oxidases (e.g., LCAO) | Primary Amines | Aldehydes | High conversion rates (>95%) in aqueous media at neutral pH. mdpi.com |

| Engineered Microorganisms | Aromatic Precursors | Aromatic Aldehydes | Accumulation of aldehydes by reducing byproduct formation. asm.orgmit.edu |

The development of solvent-free and aqueous media-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents.

Solvent-free reactions, often conducted through grinding or ball-milling, can lead to higher efficiency and selectivity. cmu.edu For instance, the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione has been successfully carried out under solvent-free, solid-state conditions, yielding products in good to excellent yields. researchgate.net This method offers advantages such as simple work-up procedures and environmental friendliness. researchgate.net Similarly, chemoselective protection of aldehydes has been achieved under solvent-free conditions using alumina-sulfuric acid, where ketones remain unaffected. tandfonline.com

Aqueous media provides a safe, non-toxic, and inexpensive alternative to organic solvents. The synthesis of thioamide derivatives from aromatic aldehydes has been demonstrated in a one-pot, three-component reaction in water, catalyzed by a supramolecular catalyst, leading to high yields and short reaction times. researchgate.net

| Method | Key Features | Example Application | Reference |

| Solvent-Free Grinding | High efficiency, simple work-up, environmentally friendly. | Reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. | researchgate.net |

| Alumina-Sulfuric Acid Support | High chemoselectivity for aldehyde protection. | Dioxolane formation from aldehydes. | tandfonline.com |

| Aqueous Media Synthesis | Use of water as a green solvent, often with catalysts. | Synthesis of thioamide derivatives from aromatic aldehydes. | researchgate.net |

The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. kobe-u.ac.jp Traditional methods often rely on stoichiometric amounts of hazardous oxidizing agents like chromic acid. kobe-u.ac.jp Modern approaches focus on using environmentally benign oxidants, with molecular oxygen (from air) being the ideal choice. rsc.orgmdpi.com

Aerobic oxidation of aldehydes to carboxylic acids is an industrially significant process, and recent research has re-evaluated the uncatalyzed air oxidation of aldehydes, showing it can be efficient under optimized conditions. rsc.orgrsc.org For the synthesis of aldehydes from alcohols, various catalytic systems have been developed to enable the use of air or oxygen. organic-chemistry.org For instance, a catalyst system of (MeObpy)CuOTf and ABNO can mediate the aerobic oxidation of a broad range of alcohols to aldehydes at room temperature. organic-chemistry.org Similarly, the combination of Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) also facilitates efficient aerobic oxidation. organic-chemistry.org

Photochemical methods offer another green alternative. organic-chemistry.org Eosin Y, an organic dye, can photocatalyze the aerobic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes in excellent yields under mild conditions using visible light and O2 as the oxidant. organic-chemistry.org This metal-free approach exhibits broad functional group tolerance and is scalable. organic-chemistry.org

| Catalyst/Method | Oxidant | Substrate | Key Features |

| (MeObpy)CuOTf / ABNO | Air | Primary and secondary alcohols | Fast reactions at room temperature. |

| Fe(NO3)3·9H2O / ABNO | Air | Primary and secondary alcohols | Efficient at room temperature. |

| Eosin Y (photocatalyst) | O2 | Benzyl alcohols | Metal-free, uses visible light, high yields. organic-chemistry.org |

| Pd/C-ethylene system | Ethylene (B1197577) | Secondary benzyl and allyl alcohols | Catalyst is recoverable and reusable. kobe-u.ac.jp |

| Activated carbon-molecular oxygen | O2 | Benzylic and allylic alcohols | Efficient for conversion to carbonyl compounds. kobe-u.ac.jp |

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball-milling), offers a solvent-free and often more efficient alternative to solution-based synthesis. nih.govbeilstein-journals.org This technique has been successfully applied to a variety of reactions involving aromatic aldehydes.

For example, the mechanochemical synthesis of α-aminonitriles from benzaldehyde, benzylamine, and KCN has been reported to produce the desired products in high yields, whereas the same reaction in solution preferentially forms imines. nih.gov Metal-free, solvent-free amidation of aromatic aldehydes has also been achieved under ball-milling conditions. nih.govbeilstein-journals.org Furthermore, mechanochemical approaches have been developed for multicomponent reactions like the Biginelli and Passerini reactions involving aldehydes. nih.govbeilstein-journals.org The absence of solvent can enhance the rigidity of the transition state, leading to more selective reactions. nih.govbeilstein-journals.org

| Reaction Type | Reactants | Key Features |

| C-N Bond Formation | Aromatic aldehydes, N-chloramine | Metal-free, solvent-free, room temperature. nih.govbeilstein-journals.org |

| α-Aminonitrile Synthesis | Benzaldehyde, benzylamine, KCN | High yields, avoids side products formed in solution. nih.gov |

| Asymmetric Aldol (B89426) Reaction | Aromatic aldehydes, ketones | Can achieve excellent yield and stereoselectivity. beilstein-journals.org |

| Multicomponent Reactions | Aldehydes, alkynes, amines (for propargyl amines) | Near quantitative synthesis with high enantioselectivity. nih.govbeilstein-journals.org |

Methodological Advances in Aldehyde Homologation and Derivatization for Complex Aromatic Systems

The derivatization and homologation of aldehydes are crucial for building more complex molecular architectures.

Homologation, the extension of a carbon chain, is a fundamental operation in organic synthesis. researchgate.net A practical two-step method for the one-carbon homologation of aldehydes to carboxylic acids involves the formation of trichloromethyl carbinols followed by reductive ring-opening. organic-chemistry.org This method is compatible with a wide range of aldehydes, including sensitive ones. organic-chemistry.org Aldehydes can also be homologated to ketones using aryldiazomethanes generated in situ from tosylhydrazones. researchgate.net

Derivatization of aldehydes is often necessary for their analysis or to introduce new functional groups. For analytical purposes, derivatization can enhance the detectability of aldehydes in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For instance, a simple derivatization with D-cysteine allows for the sensitive determination of various aldehydes. nih.gov For synthetic purposes, aldehydes are versatile intermediates. A novel one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines has been developed, proceeding through imine formation, oxidative rearrangement, and photochemical deformylation. acs.org

Optimization Protocols and Process Intensification in the Synthesis of this compound

While specific optimization protocols for the synthesis of this compound are not extensively detailed in the public literature, general principles of process intensification can be applied. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

For the synthesis of aromatic aldehydes, this can involve several strategies. One key area is the move from batch to continuous flow reactors, which can offer better control over reaction parameters, improved safety, and higher throughput. The use of heterogeneous catalysts, as seen in some aerobic oxidation methods, simplifies product purification and catalyst recycling, contributing to a more efficient process. kobe-u.ac.jp

Furthermore, the optimization of reaction conditions, such as catalyst loading, temperature, pressure, and reaction time, is crucial. For example, in the cobalt-catalyzed aerobic oxidation of toluene (B28343) derivatives to benzaldehydes, careful control of conditions is necessary to maximize the yield of the aldehyde while minimizing over-oxidation and ensuring safety. youtube.com The development of robust and reusable catalysts is also a key aspect of process intensification.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Allyloxy 2 Chloro 5 Ethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde, offering unambiguous insights into the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic region of the spectrum is characterized by two distinct singlets, corresponding to the protons on the benzene (B151609) ring. The downfield shift of the aldehyde proton is a key diagnostic feature, appearing as a singlet.

The aliphatic portion of the spectrum reveals the structural details of the ethoxy and allyloxy substituents. The ethoxy group is identified by a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) and methyl protons. The allyloxy group presents a more complex set of signals, including a doublet of triplets for the protons adjacent to the oxygen atom, and distinct signals for the terminal vinyl protons. The integration of these signals confirms the proton count for each distinct group within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aldehyde Proton (-CHO) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic Protons (Ar-H) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Allyl Protons (-OCH₂CH=CH₂) |

The ¹³C NMR spectrum provides a complete inventory of the carbon skeleton of this compound. The aldehyde carbon is readily identified by its characteristic downfield chemical shift. The aromatic region of the spectrum displays distinct signals for each of the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents.

The aliphatic region contains signals corresponding to the carbons of the ethoxy and allyloxy groups. The methylene and methyl carbons of the ethoxy group, as well as the three distinct carbons of the allyl group, are all resolved in the spectrum, providing a comprehensive carbon map of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data Not Available | Aldehyde Carbon (-CHO) |

| Data Not Available | Aromatic Carbons (Ar-C) |

| Data Not Available | Allyl Carbons (-OCH₂CH=CH₂) |

To further refine the structural assignment, a suite of two-dimensional NMR experiments would be employed. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, confirming the connectivity within the ethoxy and allyloxy chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range proton-carbon connectivities, crucial for piecing together the entire molecular framework. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared spectroscopy offers a rapid and effective method for the identification of key functional groups within this compound by analyzing their characteristic vibrational modes.

A prominent and sharp absorption band in the IR spectrum is indicative of the C=O stretching vibration of the aldehyde functional group. The position of this band provides confirmation of the presence of the carbonyl moiety.

The presence of the ether linkages is confirmed by characteristic C-O stretching vibrations in the fingerprint region of the IR spectrum. The allyl group also exhibits distinct C=C stretching and =C-H bending vibrations, while the ethoxy group shows characteristic C-H stretching and bending vibrations of the aliphatic chain.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data Not Available | C=O Stretch | Aldehyde |

| Data Not Available | C-O Stretch | Ether |

| Data Not Available | C=C Stretch | Alkene (Allyl) |

| Data Not Available | C-H Stretch (sp²) | Aromatic/Alkene |

Aromatic Ring Overtones and Combination Bands

Beyond the fundamental vibrations that dominate the mid-infrared spectrum, the near-infrared region (typically 1600 cm⁻¹ to 2000 cm⁻¹) of the IR spectrum of aromatic compounds displays a series of weak absorption bands. These bands arise from overtones (multiples of a fundamental frequency) and combination bands (sums of two or more different fundamental frequencies). hp.gov.inyoutube.com While significantly less intense than fundamental absorptions, their pattern can be characteristic of the substitution pattern on the benzene ring. libretexts.org

For this compound, the benzene ring is tetrasubstituted. The specific arrangement of these substituents (chloro and aldehyde group, and two alkoxy groups) influences the symmetry and vibrational modes of the ring. This results in a unique pattern of weak overtone and combination bands. These "benzene fingers," as they are sometimes called, can be used to corroborate the substitution pattern inferred from the stronger fundamental bands in the fingerprint region (below 1500 cm⁻¹). The low intensity of these bands, however, often requires a concentrated sample and a sensitive instrument for clear observation. In many aldehydes, Fermi resonance—an interaction between a fundamental vibration and an overtone or combination band—can further complicate this region, sometimes enhancing the intensity of an otherwise weak overtone. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other formulas that might have the same nominal mass.

The molecular formula for this compound is C₁₂H₁₃ClO₃. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). missouri.edu

Table 1: Calculation of Theoretical Exact Mass of C₁₂H₁₃³⁵ClO₃

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 12 | 12.000000 | 144.000000 |

| Hydrogen | 13 | 1.007825 | 13.101725 |

| Chlorine | 1 | 34.968853 | 34.968853 |

| Oxygen | 3 | 15.994915 | 47.984745 |

| Total | | | 239.055323 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of C₁₂H₁₃ClO₃. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak would be expected, further corroborating the presence of a single chlorine atom. miamioh.edu

In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure. The analysis of these fragments helps to piece together the molecular architecture. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. miamioh.edulibretexts.org

A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion (M-1). Another common fragmentation is the loss of the entire formyl group (•CHO) as a radical, resulting in an M-29 peak. miamioh.edudocbrown.info

The allyloxy substituent offers several fragmentation routes. A prominent cleavage is the loss of the allyl radical (•CH₂CH=CH₂), a C₃H₅ fragment with a mass of 41 Da, leading to a significant M-41 peak. This results in a stable phenoxy cation. Alpha-cleavage of the ether bond can also occur.

Similarly, the ethoxy group can fragment. Loss of an ethyl radical (•CH₂CH₃), a C₂H₅ fragment with a mass of 29 Da, would produce an M-29 peak. Cleavage can also result in the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a rearrangement process.

The aromatic ring itself, along with its substituents, can undergo further fragmentation, including the loss of carbon monoxide (CO, 28 Da) from the benzoyl cation and cleavage of the C-Cl bond.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 240/242 | [C₁₂H₁₃ClO₃]⁺• | Molecular Ion (M⁺•) and M+2 isotope peak |

| 239/241 | [C₁₂H₁₂ClO₃]⁺ | Loss of H• from aldehyde (M-1) |

| 211/213 | [C₁₁H₁₀ClO₃]⁺ | Loss of •C₂H₅ from ethoxy group (M-29) |

| 199/201 | [C₉H₈ClO₃]⁺• | Loss of allyl radical •C₃H₅ (M-41) |

| 183/185 | [C₈H₆ClO₃]⁺ | Loss of allyl radical and CO (M-41-28) |

| 171/173 | [C₉H₈O₃]⁺• | Loss of allyl radical and subsequent loss of Cl• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding n-electrons in conjugated systems and chromophores. shu.ac.uk The spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring and the carbonyl group.

The primary electronic transitions observed in molecules of this type are π → π* and n → π*. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In substituted benzaldehydes, these transitions are typically strong (high molar absorptivity, ε) and appear in the UV region. The extensive conjugation of the benzene ring with the carbonyl group leads to a strong absorption band. The presence of auxochromic substituents like the ethoxy and allyloxy groups (oxygen with lone pairs) can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzaldehyde (B42025).

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital. These transitions are "forbidden" by symmetry rules, resulting in a weak absorption (low molar absorptivity) at a longer wavelength than the π → π* transitions, often appearing as a shoulder on the main absorption band. upenn.edu

For context, 4-methoxybenzaldehyde (B44291) and 4-ethoxybenzaldehyde (B43997) exhibit strong π → π* absorption maxima (λ_max) around 270-285 nm. nist.govnist.gov Given the similar electronic effects of the alkoxy groups and the additional chloro-substituent in the target molecule, the principal absorption bands for this compound are expected to appear in a similar region of the UV spectrum.

Synergistic Interpretation of Multi-Spectroscopic Data for Definitive Structural Characterization

While each spectroscopic technique provides valuable data, definitive structural elucidation is achieved through their combined interpretation. For this compound, the data from IR, MS, and UV-Vis spectroscopy would converge to provide a comprehensive and unambiguous structural proof.

IR Spectroscopy would identify the key functional groups: the aldehyde (C=O stretch around 1700 cm⁻¹ and characteristic C-H stretches at ~2750 and 2850 cm⁻¹), the aromatic ring (C=C stretches ~1450-1600 cm⁻¹), the ether linkages (C-O stretches), and the allyl group's C=C and =C-H bonds. The pattern of weak overtone and combination bands between 1600-2000 cm⁻¹ would help confirm the polysubstituted nature of the aromatic ring. libretexts.org

High-Resolution Mass Spectrometry would provide the exact molecular mass, confirming the elemental formula as C₁₂H₁₃ClO₃. The fragmentation pattern would then act as a molecular blueprint. The observation of key fragments corresponding to the loss of an allyl group (M-41), an ethyl group (M-29), and a formyl group (M-29) or hydrogen (M-1) would piece together the connectivity of the substituents to the aromatic core. The isotopic pattern for chlorine would unequivocally confirm its presence.

UV-Vis Spectroscopy would confirm the presence of a conjugated electronic system, characteristic of a benzaldehyde derivative. The position of the λ_max would be consistent with a benzene ring conjugated to a carbonyl group and substituted with electron-donating alkoxy groups.

Computational Chemistry Investigations of 4 Allyloxy 2 Chloro 5 Ethoxybenzaldehyde

Quantum Chemical Modeling for Electronic Structure and Reactivity Profiling

Quantum chemical modeling serves as a powerful tool to elucidate the intrinsic electronic properties and predict the chemical behavior of molecules. nih.gov These computational approaches allow for a detailed examination of molecular structure and reactivity from first principles.

Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It would be employed to determine the most stable three-dimensional arrangement (conformation) of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde by calculating the potential energy surface. This involves optimizing the geometry of various possible conformers and identifying the one with the lowest energy, which corresponds to the most stable structure. The relative energies of other conformers would provide insights into the molecule's flexibility and the energy barriers between different conformations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.idchemrxiv.orgscispace.com The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. youtube.com This analysis would identify the electron-rich and electron-poor areas of this compound, providing a visual guide to its reactive sites. researchgate.net

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is essential for the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical Calculations of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are instrumental in confirming the structure of a molecule. rsc.org By calculating these parameters for a proposed structure and comparing them with experimental NMR data, one can validate the molecular structure. These calculations are typically performed using DFT methods.

A hypothetical comparison of calculated and experimental NMR data would be presented as follows:

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H | Value | Value |

| ¹³C | Value | Value |

Vibrational Frequency Analysis and Simulated IR Spectra

Vibrational frequency analysis, also performed using methods like DFT, can predict the infrared (IR) spectrum of a molecule. mdpi.commdpi.com Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., stretching, bending). The simulated IR spectrum, generated from these frequencies and their intensities, can be compared with the experimental IR spectrum to aid in the assignment of vibrational bands and to confirm the presence of specific functional groups. nih.govresearchgate.net

A hypothetical table of calculated vibrational frequencies might be structured as:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment |

| C=O stretch | Value | Value | Aldehyde |

| C-Cl stretch | Value | Value | Chloro group |

| C-O-C stretch | Value | Value | Ether linkages |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, analyzing the reaction pathways for its synthesis or subsequent transformations would involve mapping the potential energy surface to identify reactants, products, intermediates, and transition states.

A primary application of computational chemistry in mechanistic studies is the location and characterization of transition states. acs.org The transition state represents the highest energy point along a reaction coordinate and is crucial for understanding the feasibility and rate of a chemical transformation. For key synthetic steps, such as the formation of the aldehyde via Vilsmeier-Haack or Duff reactions, or its subsequent conversion in reactions like aldol (B89426) condensations or Wittig reactions, computational methods like Density Functional Theory (DFT) would be employed.

Researchers would construct a molecular model of the reactants and use algorithms to search for the saddle point on the potential energy surface corresponding to the transition state. Frequency calculations are then performed to verify the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis provides a detailed picture of the bond-breaking and bond-forming processes.

For example, in a nucleophilic addition to the carbonyl group of this compound, transition state computations would reveal the geometry of the approach of the nucleophile to the carbonyl carbon, the extent of bond formation at the transition state, and the energetic barrier to the reaction.

Computational models can provide valuable data on these aspects. For instance, the study of benzaldehyde (B42025) decomposition kinetics has been successfully modeled using ab initio calculations and RRKM rate theory to determine product distributions over a range of temperatures and pressures. acs.org Similarly, the kinetics of reactions between aromatic aldehydes and nitrate (B79036) radicals have been quantified, with theoretical calculations helping to elucidate the primary reaction mechanism as the abstraction of the aldehydic hydrogen. researchgate.netcopernicus.org

For this compound, a computational study would calculate the activation energies for various potential reaction pathways, allowing for a prediction of the most likely kinetic product. Furthermore, by calculating the energies of the final products, the thermodynamic favorability of the reaction can be assessed.

Table 1: Illustrative Kinetic Data for Reactions of Aromatic Aldehydes with NO₃ Radicals at 298 K

| Aromatic Aldehyde | Rate Coefficient (k) in 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ |

| Benzaldehyde | 2.6 ± 0.3 |

| ortho-Tolualdehyde | 8.7 ± 0.8 |

| meta-Tolualdehyde | 4.9 ± 0.5 |

| para-Tolualdehyde | 4.9 ± 0.4 |

| 2,4-Dimethyl Benzaldehyde | 15.1 ± 1.3 |

| 2,5-Dimethyl Benzaldehyde | 12.8 ± 1.2 |

| 3,5-Dimethyl Benzaldehyde | 6.2 ± 0.6 |

This table presents experimental data for a series of aromatic aldehydes to illustrate how substituent effects influence reaction kinetics. researchgate.net A computational study on this compound would aim to predict similar kinetic parameters.

Advanced Theoretical Approaches for Understanding Substituent Effects on Aromatic Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. numberanalytics.com The chloro group at the ortho position and the allyloxy and ethoxy groups at the para and meta positions, respectively, modulate the electron density of the benzene (B151609) ring and the electrophilicity of the carbonyl carbon.

Advanced theoretical approaches can quantify these substituent effects. The electron-withdrawing nature of the carbonyl group itself deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. numberanalytics.comquora.com Conversely, the allyloxy and ethoxy groups are electron-donating through resonance, activating the ortho and para positions. The chloro group is electron-withdrawing via induction but electron-donating through resonance.

Computational methods can be used to calculate various molecular properties that describe these effects, such as:

Partial Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the charge distribution within the molecule, quantifying the electrophilicity of the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Hammett Plots and Linear Free-Energy Relationships: While primarily an experimental tool, computational chemistry can be used to calculate substituent constants (σ) that correlate with reaction rates and equilibrium constants, providing a quantitative measure of the electronic influence of the substituents. rsc.org

By applying these advanced theoretical approaches, a detailed understanding of how the specific arrangement of allyloxy, chloro, and ethoxy groups on the benzaldehyde scaffold governs its chemical reactivity can be achieved. This knowledge is instrumental in predicting the molecule's behavior in various chemical environments and in designing new synthetic pathways.

Strategic Role and Applications of 4 Allyloxy 2 Chloro 5 Ethoxybenzaldehyde As a Pivotal Synthetic Intermediate

Leveraging the Aldehyde Functionality in Diversified Chemical Syntheses

The aldehyde group is one of the most versatile functional groups in organic synthesis, participating in a wide array of transformations that form new carbon-carbon and carbon-heteroatom bonds.

The reaction of an aldehyde with a primary amine is a fundamental process that leads to the formation of an imine, also known as a Schiff base. This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). While specific studies detailing the reaction of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde with primary amines are not prevalent in the literature, the general mechanism is well-established. The reaction is typically catalyzed by an acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. nih.govmdpi.com

The resulting Schiff bases are valuable synthetic intermediates themselves. The imine bond can be reduced to form secondary amines, or the nitrogen atom can act as a directing group in various transformations. The substituents on both the aldehyde and the amine components significantly influence the properties and subsequent reactivity of the Schiff base. For instance, Schiff bases derived from substituted benzaldehydes are widely studied for their potential biological activities and as ligands in coordination chemistry. researchgate.netkoreascience.kr The diverse substitution pattern of this compound offers the potential to synthesize a wide range of Schiff bases with unique electronic and steric properties.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Formation of a C=N double bond |

Condensation reactions are crucial for constructing complex carbon skeletons. The aldehyde functionality of this compound makes it an excellent electrophile for such transformations.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens, like our target molecule) and a ketone or another aldehyde that possesses α-hydrogens. This reaction is a type of crossed aldol (B89426) condensation and is highly effective for forming α,β-unsaturated carbonyl compounds. Although no specific examples using this compound are documented, its structure is well-suited for this reaction, where it would react with an enolizable carbonyl compound to form a chalcone-like structure after dehydration.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. youtube.compearson.comthermofisher.com Typical active methylene compounds include diethyl malonate, malononitrile, and ethyl acetoacetate. semanticscholar.orgresearchgate.net The reaction proceeds via a carbanion intermediate generated from the active methylene compound, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. The electron-withdrawing substituents on the aromatic ring of this compound would likely enhance the electrophilicity of the aldehyde carbon, facilitating this reaction.

| Reaction Name | Aldehyde Substrate | Second Component | Catalyst | Product Type |

| Claisen-Schmidt | This compound | Ketone/Aldehyde with α-H | Base (e.g., NaOH, KOH) | α,β-Unsaturated Carbonyl |

| Knoevenagel | This compound | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl/Nitrile |

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other functional groups under appropriate conditions.

Oxidation: The transformation of this compound to the corresponding benzoic acid, 4-(allyloxy)-2-chloro-5-ethoxybenzoic acid, is a key synthetic step. Standard oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can achieve this transformation. The choice of oxidant is crucial to avoid unwanted side reactions with the allyloxy group.

Reduction: Conversely, the selective reduction of the aldehyde group to a primary alcohol, (4-(allyloxy)-2-chloro-5-ethoxyphenyl)methanol, can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this purpose, as it typically does not reduce the double bond of the allyl group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but care must be taken to control the reaction conditions to maintain the integrity of the other functional groups.

| Transformation | Starting Material | Product | Typical Reagents |

| Oxidation | This compound | 4-(Allyloxy)-2-chloro-5-ethoxybenzoic acid | KMnO₄, H₂CrO₄, Ag₂O |

| Reduction | This compound | (4-(Allyloxy)-2-chloro-5-ethoxyphenyl)methanol | NaBH₄, LiAlH₄ |

Exploiting the Allyloxy Moiety for Advanced Transformations

The allyloxy group provides a second site of reactivity, enabling a range of advanced synthetic manipulations that complement the chemistry of the aldehyde function.

The Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement of an aryl allyl ether to an ortho-allyl phenol upon heating. organic-chemistry.org In the case of this compound, a thermal or Lewis-acid-catalyzed Claisen rearrangement would be expected to yield 3-allyl-4-hydroxy-2-chloro-5-ethoxybenzaldehyde. The allyl group migrates from the ether oxygen to the ortho position on the aromatic ring. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org This rearrangement is a valuable method for introducing an allyl group onto an aromatic ring, which can then be further functionalized. For example, the newly introduced allyl group and the adjacent hydroxyl group could be used in cyclization reactions to form furan or pyran rings fused to the benzene (B151609) core.

The terminal double bond of the allyloxy group is amenable to a variety of olefin functionalization reactions. These include, but are not limited to, epoxidation, dihydroxylation, and hydroboration-oxidation, which would introduce new functional groups at the terminus of the three-carbon chain. These modifications can dramatically alter the molecule's properties and provide new handles for further synthetic elaboration.

Furthermore, the presence of the allyl group makes this compound a potential monomer for polymerization. Allyl ether monomers can undergo polymerization through various mechanisms, including free-radical and cationic pathways. acs.orgsemanticscholar.orgusm.eduresearchgate.nettandfonline.com The polymerization of allyl monomers can be challenging due to degradative chain transfer, but specialized initiator systems have been developed to overcome this. The incorporation of the substituted benzaldehyde (B42025) unit into a polymer backbone could lead to materials with interesting optical, thermal, or chemical properties, making this compound a candidate for the development of functional polymers.

Utilization of the Ethoxy Group as a Versatile Functional Handle

The ethoxy group at the 5-position of the benzaldehyde ring, while seemingly a simple alkyl ether, offers significant potential as a functional handle for further molecular elaboration. Its relative stability allows it to remain intact during transformations targeting other parts of the molecule, yet it can be cleaved or modified under specific conditions to introduce new functionalities.

A key aspect of the synthetic utility of this compound lies in the principle of orthogonal protection and functionalization. The allyloxy and ethoxy groups can be cleaved under different conditions, allowing for selective deprotection and subsequent derivatization.

The allyl ether can be selectively cleaved under mild conditions using palladium catalysis, a method that is generally compatible with a wide range of other functional groups, including ethyl ethers. organic-chemistry.orgnih.gov For instance, a mild deprotection strategy for aryl allyl ethers using a palladium catalyst under basic conditions has been described, which allows for the selective cleavage of the aryl allyl ether in the presence of alkyl allyl ethers. nih.gov This orthogonality is crucial for complex, multi-step syntheses. Once the allyl group is removed, the resulting free hydroxyl group can be used as a handle for a variety of chemical transformations, such as esterification, etherification, or conversion to a triflate for cross-coupling reactions.

Conversely, the cleavage of the more robust ethoxy group typically requires harsher conditions, such as strong acids (e.g., HBr or HI) or Lewis acids (e.g., BBr₃). This difference in reactivity allows for a synthetic strategy where the allyloxy group is first removed and the resulting phenol is functionalized, while the ethoxy group remains as a protecting group. In a subsequent step, the ethoxy group can be cleaved to unmask a second phenolic hydroxyl, which can then be subjected to a different set of reactions. This stepwise deprotection and functionalization of the two ether groups provide a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds.

While direct literature on the selective de-ethylation of this compound is not available, studies on similar systems with multiple alkoxy substituents demonstrate the feasibility of selective dealkylation. For example, the selective deethylation of rhodamine B, a molecule containing diethylamino groups, has been shown to proceed in a stepwise manner under specific photocatalytic conditions. semanticscholar.org This suggests that with the appropriate choice of reagents and reaction conditions, selective cleavage of the ethoxy group in the presence of the allyloxy group, or vice versa, is a viable synthetic strategy.

Table 1: Orthogonal Deprotection Strategies for Mixed Alkoxy Aromatic Compounds

| Ether Type | Deprotection Reagents | Reaction Conditions | Selectivity |

| Allyl Ether | Pd(PPh₃)₄, K₂CO₃ | Mild, basic conditions | High selectivity over alkyl ethers |

| Ethyl Ether | BBr₃, HBr, HI | Strong Lewis or protic acids | Requires harsher conditions than allyl ether cleavage |

Directed Synthesis of Complex Heterocyclic Systems and Advanced Organic Frameworks

The unique combination of functional groups in this compound makes it a promising precursor for the synthesis of complex heterocyclic systems and advanced organic frameworks. The aldehyde functionality is a key reactive site for the construction of new rings, while the other substituents can influence the reactivity and direct the regiochemical outcome of cyclization reactions.

While the direct application of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) has not been extensively reported, the benzaldehyde moiety is a well-established synthon for the construction of such systems. For instance, phenanthrene derivatives can be synthesized from 2-alkynylbenzaldehyde derivatives through a [5+5]-cycloaddition reaction. nih.gov The Bardhan–Sengupta phenanthrene synthesis is another classic method that can be adapted for substituted benzaldehydes. wikipedia.org

In a hypothetical scenario, this compound could be transformed into a suitable precursor for PAH synthesis. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce an alkenyl side chain, which could then undergo an intramolecular cyclization to form a naphthalene or phenanthrene core. The substituents on the aromatic ring would be expected to influence the electronic properties and solubility of the resulting PAH.

The aldehyde group of this compound is a key functional group for the construction of fused heterocyclic systems through various classical and modern synthetic methodologies.

One potential application is in the Pomeranz-Fritsch reaction , which is used for the synthesis of isoquinolines. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. nih.govquimicaorganica.orgyoutube.comresearchgate.net The electron-donating allyloxy and ethoxy groups on the aromatic ring of the target molecule would be expected to facilitate the electrophilic aromatic substitution step of this reaction.

Another relevant transformation is the Bischler-Napieralski reaction , which is a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. nih.govnih.govup.ac.zaillinois.eduorganic-chemistry.org While this reaction does not directly utilize the aldehyde, a derivative of this compound, such as the corresponding β-arylethylamine, could be prepared and then acylated to form the necessary precursor for the Bischler-Napieralski cyclization.

Furthermore, the allyloxy group itself can participate in cyclization reactions. For example, radical cascade cyclizations of o-allyloxybenzaldehydes are a known method for the synthesis of 3-substituted chroman-4-ones. researchgate.net This suggests that under radical conditions, the allyloxy group of this compound could undergo cyclization to form a fused heterocyclic system.

Table 2: Potential Applications in Fused Heterocycle Synthesis

| Reaction Name | Precursor from Target Molecule | Resulting Heterocycle |

| Pomeranz-Fritsch | This compound | Substituted Isoquinoline |

| Bischler-Napieralski | β-Arylethylamine derivative | Substituted Dihydroisoquinoline |

| Radical Cascade | This compound | Substituted Chroman-4-one derivative |

Emerging Methodologies for Integrating this compound into Multi-Step Syntheses

Modern synthetic chemistry is increasingly focused on the development of efficient and sustainable methods for the construction of complex molecules. Emerging methodologies such as flow chemistry and domino reactions are particularly well-suited for the integration of versatile building blocks like this compound into multi-step synthetic sequences.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to telescope multiple reaction steps into a continuous process. illinois.edunih.govflinders.edu.aumtak.huacs.org The synthesis of heterocyclic compounds, which often require precise control of reaction parameters, has been shown to benefit significantly from flow-based approaches. mtak.hu A multi-step flow synthesis of a complex molecule could involve the initial functionalization of this compound in a first reactor, followed by in-line purification and subsequent reaction in a second reactor to build up molecular complexity in a continuous and automated fashion.

Domino reactions , also known as tandem or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.netnih.govacs.orgwur.nl These reactions are highly atom- and step-economical and can rapidly generate molecular complexity from simple starting materials. The multiple reactive sites of this compound make it an ideal candidate for the design of novel domino reactions. For example, a domino sequence could be initiated at the aldehyde functionality, followed by a cyclization involving the allyloxy group, leading to the rapid construction of a polycyclic heterocyclic system. The development of such domino reactions would represent a significant advance in the efficient utilization of this versatile synthetic intermediate.

Future Prospects and Uncharted Research Territories for 4 Allyloxy 2 Chloro 5 Ethoxybenzaldehyde

Innovation in Sustainable and Atom-Economical Synthesis Strategies

The principles of green chemistry and atom economy are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and environmental impact. rjpn.orgnumberanalytics.com Traditional methods for synthesizing substituted benzaldehydes can involve multi-step processes with significant byproduct formation. google.com Future research into the synthesis of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde is anticipated to focus on developing more sustainable and atom-economical routes.

Furthermore, the use of environmentally benign solvents and reagents is a key aspect of green chemistry. rjpn.org Research could explore solvent-free reaction conditions or the use of greener solvents to minimize the environmental footprint of the synthesis process. rjpn.org The ultimate goal is to devise a synthesis pathway that maximizes the incorporation of reactant atoms into the final product, adhering to the core tenets of atom economy. wikipedia.orgacs.org

Table 1: Comparison of Potential Synthesis Strategies

| Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced reaction steps. nih.gov | Development of selective and robust catalysts. |

| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification steps. rug.nlresearchgate.netacs.org | Optimization of reaction conditions for multiple sequential steps. |

| Green Solvents/Solvent-Free Reactions | Reduced environmental impact, improved safety. rjpn.org | Identification of suitable green solvents or development of solvent-free protocols. |

Advancements in in situ Spectroscopic Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.commpg.de Future studies on reactions involving this compound would greatly benefit from the application of in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR). mt.comspectroscopyonline.comrsc.orgmagritek.comnih.gov

These non-invasive techniques allow for continuous data acquisition without the need for sample extraction, thus providing a more accurate representation of the reaction dynamics. rsc.org For instance, in situ FTIR could be employed to track the consumption of reactants and the formation of products and byproducts by monitoring characteristic vibrational bands in real-time. mdpi.com This data is crucial for optimizing reaction conditions to maximize yield and minimize impurities. magritek.com

Moreover, real-time monitoring can enhance the safety and scalability of chemical processes by providing immediate feedback on the reaction's progress. mdpi.com The integration of these analytical tools into both laboratory-scale research and larger-scale production processes represents a significant step towards more efficient and controlled chemical manufacturing. spectroscopyonline.com

Table 2: Potential In situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Potential Application for this compound |

| FTIR Spectroscopy | Functional group transformations, concentration profiles of reactants and products. rsc.org | Monitoring the progress of O-alkylation or subsequent derivatization reactions. |

| Raman Spectroscopy | Molecular structure changes, reaction kinetics. nih.gov | Complementary information to FTIR, especially for reactions in aqueous media. |

| NMR Spectroscopy | Structural elucidation of intermediates, kinetic data. mpg.deacs.org | Identifying transient species and understanding complex reaction mechanisms. |

| Mass Spectrometry | Real-time tracking of molecular weight changes. shimadzu.com | Monitoring reaction progression and identifying products and byproducts. |

Computational Design of Novel Transformations and Derivatizations

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govresearchgate.netmdpi.comnih.gov For this compound, computational approaches can be utilized to predict its reactivity and to design novel derivatives with desired properties. Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of the molecule, helping to identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com

By performing in silico studies, researchers can screen virtual libraries of potential derivatives for specific biological activities or material properties, thereby prioritizing synthetic efforts. mdpi.comnih.govresearchgate.net Molecular docking simulations can predict the binding affinity of derivatives to specific protein targets, which is a crucial step in rational drug design. mdpi.com This computational pre-screening can significantly accelerate the discovery of new bioactive molecules.

Furthermore, computational tools can aid in the design of novel chemical transformations. By modeling reaction pathways and transition states, it is possible to predict the feasibility of new reactions and to design catalysts that can promote desired transformations with high efficiency and selectivity.

Exploration of its Utility in Emerging Chemical Technologies and Fine Chemical Production

Substituted benzaldehydes are versatile building blocks in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. proquest.comsprchemical.com The specific combination of functional groups in this compound—an aldehyde, an allyl ether, a chloro substituent, and an ethoxy group—offers multiple reactive sites for further chemical modification. nih.govacs.org

The aldehyde functional group can participate in a variety of reactions, such as reductive amination, Knoevenagel condensation, and Wittig reactions, to introduce diverse functionalities. researchgate.net The allyl group can be modified through various addition reactions or be utilized in cross-coupling reactions. These reactive handles make the compound a potentially valuable intermediate in the synthesis of complex organic molecules. proquest.com

In the realm of emerging technologies, functionalized aromatic compounds are finding applications in materials science, for example, in the development of polymers and functional dyes. acs.org The unique electronic and steric properties conferred by the substituents on the benzene (B151609) ring of this compound could be exploited in the design of novel materials with specific optical or electronic properties. Further research is warranted to explore these potential applications and to unlock the full potential of this intriguing molecule in the production of high-value fine chemicals. sprchemical.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the allyloxy group can be introduced by reacting 2-chloro-5-ethoxy-4-hydroxybenzaldehyde with allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–8 hours), and temperature (80–100°C). Monitoring by TLC or HPLC ensures completion.

- Key Considerations : Competing side reactions (e.g., over-alkylation) require controlled reagent addition. Catalysts like phase-transfer agents may enhance selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, aldehyde proton at δ ~9.8 ppm).

- IR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-O (allyl/ethoxy groups, ~1250 cm⁻¹).

- X-ray Crystallography : Resolves stereoelectronic effects; similar aldehydes show planar aromatic rings with dihedral angles >75° between substituents .

- Validation : Compare spectral data with computational models (e.g., DFT) to validate assignments .

Q. How is purity assessed, and what solvents are suitable for crystallization?

- Methodology :

- HPLC/GC : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are ideal due to moderate solubility. Slow cooling (1–2°C/min) enhances crystal quality .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon).

- Molecular Docking : Study interactions with biological targets (e.g., enzymes), leveraging structural analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide for pharmacophore modeling .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for Schiff base formation) .

Q. What strategies resolve contradictions in reported synthetic yields for similar benzaldehyde derivatives?

- Case Study : Discrepancies in allylation efficiency (40–85% yields) may arise from:

- Catalyst Differences : Phase-transfer catalysts vs. traditional bases.

- Side Reactions : Competing hydrolysis of the allyl group under prolonged heating.

Q. How are degradation products identified under accelerated stability testing?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.

- LC-MS : Detect by-products (e.g., oxidized allyl groups forming carboxylic acids) via high-resolution mass spectrometry.

Q. What role does the allyloxy group play in modulating biological activity?

- Comparative Analysis : Replace allyloxy with methoxy or ethoxy groups and assay activity (e.g., antimicrobial or receptor-binding assays).

- Insights : Allyloxy’s electron-donating effects may enhance solubility or target affinity, as seen in dopamine D2/5-HT3 receptor antagonists derived from 4-amino-5-chloro-2-methoxybenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.